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molecular formula C13H18O3 B043467 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 15028-56-5

4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No. B043467
M. Wt: 222.28 g/mol
InChI Key: DBFDSKSLTCMIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071712B2

Procedure details

To a 1000 ml round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were added 132.2 g (1.0 mol) of 2,2-dimethyl-1,3-dioxolane-4-methanol, 231.4 g (1.2 mol) of a 28% methanol solution of sodium methoxide, and 500 ml of toluene. With introducing nitrogen thereinto, the toluene was refluxed under reduced pressure for 1 hour to remove the methanol by distillation. With maintaining the solution at 80° C., 126.6 g (1.0 mol) of benzyl chloride was added dropwise over a period of 2 hours using a dropping funnel, followed by further 2 hours of the reaction. The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa) to obtain 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
Quantity
132.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
126.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.CO.C[O-].[Na+].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[CH2:15]([O:8][CH2:7][CH:5]1[CH2:4][O:3][C:2]([CH3:9])([CH3:1])[O:6]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
132.2 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 ml round-bottom flask fitted with a thermometer
ADDITION
Type
ADDITION
Details
a nitrogen-introducing tube, and a stirrer
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
followed by further 2 hours of the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071712B2

Procedure details

To a 1000 ml round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were added 132.2 g (1.0 mol) of 2,2-dimethyl-1,3-dioxolane-4-methanol, 231.4 g (1.2 mol) of a 28% methanol solution of sodium methoxide, and 500 ml of toluene. With introducing nitrogen thereinto, the toluene was refluxed under reduced pressure for 1 hour to remove the methanol by distillation. With maintaining the solution at 80° C., 126.6 g (1.0 mol) of benzyl chloride was added dropwise over a period of 2 hours using a dropping funnel, followed by further 2 hours of the reaction. The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa) to obtain 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
Quantity
132.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
126.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.CO.C[O-].[Na+].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[CH2:15]([O:8][CH2:7][CH:5]1[CH2:4][O:3][C:2]([CH3:9])([CH3:1])[O:6]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
132.2 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 ml round-bottom flask fitted with a thermometer
ADDITION
Type
ADDITION
Details
a nitrogen-introducing tube, and a stirrer
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
followed by further 2 hours of the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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